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molecular formula C15H20N4S B8321884 6-Aminomethyl-2-(4-cyclopropylpiperazin-1-yl)benzothiazole

6-Aminomethyl-2-(4-cyclopropylpiperazin-1-yl)benzothiazole

Cat. No. B8321884
M. Wt: 288.4 g/mol
InChI Key: CIBJGIGBOGZAGZ-UHFFFAOYSA-N
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Patent
US08772285B2

Procedure details

To a solution of 2-(4-cyclopropylpiperazin-1-yl)benzothiazole-6-carbonitrile (1 g, 3.52 mmol) in MeOH-THF (120 mL, 5:3) was added NH4OH (15 mL) and Raney Ni (200 mg). The mixture was stirred for 12 h at rt under 50 psi H2 atmosphere. After filtration, the mixture was concentrated to give 6-aminomethyl-2-(4-cyclopropylpiperazin-1-yl)benzothiazole (500 mg, 49.3%), which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH2:9][CH2:8][N:7]([C:10]3[S:11][C:12]4[CH:18]=[C:17]([C:19]#[N:20])[CH:16]=[CH:15][C:13]=4[N:14]=3)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.[NH4+].[OH-]>CO.C1COCC1.[Ni]>[NH2:20][CH2:19][C:17]1[CH:16]=[CH:15][C:13]2[N:14]=[C:10]([N:7]3[CH2:8][CH2:9][N:4]([CH:1]4[CH2:2][CH2:3]4)[CH2:5][CH2:6]3)[S:11][C:12]=2[CH:18]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)N1CCN(CC1)C=1SC2=C(N1)C=CC(=C2)C#N
Name
Quantity
15 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
MeOH THF
Quantity
120 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 h at rt under 50 psi H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC1=CC2=C(N=C(S2)N2CCN(CC2)C2CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 49.3%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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